molecular formula C10H16O3 B13186096 Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13186096
M. Wt: 184.23 g/mol
InChI Key: OGKIYWQJWWKOJO-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that other molecules cannot, potentially leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • 1-Oxaspiro[2.4]heptane, 7-[(4-chlorophenyl)methyl]-4,4-dimethyl-

Uniqueness

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique synthetic compound belonging to the class of spirocyclic compounds, characterized by its distinctive molecular structure which includes an ester functional group. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O3C_{10}H_{16}O_3, with a molecular weight of approximately 184.23 g/mol. Its spirocyclic structure contributes to its unique reactivity and potential biological interactions.

Table 1: Structural Characteristics

Property Value
Molecular FormulaC₁₀H₁₆O₃
Molecular Weight184.23 g/mol
Functional GroupsEster
Structural FeaturesSpirocyclic structure

1. Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers.
  • Anticancer Potential : In vitro assays have shown that derivatives of spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The unique structure may enhance binding to specific cellular targets involved in proliferation and survival pathways.
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures may protect neuronal cells from oxidative damage, indicating a potential role in neurodegenerative disease models.

The biological effects of this compound are likely mediated through:

  • Enzyme Inhibition : The ester group can undergo hydrolysis, releasing active metabolites that may interact with enzymes involved in metabolic pathways.
  • Receptor Binding : The spiro structure may facilitate enhanced binding affinity to specific receptors or proteins, leading to altered signaling pathways.

Case Studies and Research Findings

A review of available literature highlights several key studies investigating the biological activity of similar spirocyclic compounds:

  • Study on Anti-inflammatory Effects : A study published in Molecules demonstrated that certain spirocyclic esters inhibited the production of pro-inflammatory cytokines in macrophage cells (IC50 values < 10 μM) .
  • Cytotoxicity Assays : Research conducted by Roy et al. found that derivatives of spirocyclic compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.05 μM to 0.3 μM .
  • Neuroprotection : A study evaluating the neuroprotective effects of similar compounds reported a reduction in reactive oxygen species (ROS) production in neuronal cell cultures treated with spirocyclic esters .

Comparative Analysis with Similar Compounds

To understand the potential biological activity better, it is useful to compare this compound with structurally related compounds.

Table 2: Comparison of Similar Compounds

Compound Name Molecular Formula Key Features
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylateC₁₀H₁₆O₃Similar spiro structure; potential anticancer activity
Methyl dihydro-3'H-spiro[bicyclo[3.2.1]octane]-4-carboxylateC₉H₁₂O₂Exhibits antibacterial properties
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylateC₁₁H₁₈O₃Enhanced solubility; studied for anti-inflammatory effects

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-7-4-5-10(6-7)9(2,13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

OGKIYWQJWWKOJO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(O2)(C)C(=O)OC

Origin of Product

United States

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